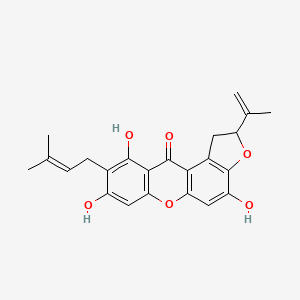
Mangostenone G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mangosteen is a tropical fruit native to Southeast Asia and is renowned for its rich content of bioactive compounds, particularly xanthones . Mangostenone G has garnered significant interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mangostenone G typically involves the extraction of xanthones from the pericarp of Garcinia mangostana. The extraction process often employs solvents such as ethanol or methanol . The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of advanced chromatographic techniques ensures the efficient separation and purification of this compound from other xanthones and impurities .
Chemical Reactions Analysis
Types of Reactions
Mangostenone G undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the prenyl groups in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted xanthones with modified prenyl groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of prenylated xanthones.
Biology: Investigated for its role in modulating cellular pathways and its potential as a therapeutic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of nutraceuticals and dietary supplements due to its health benefits.
Mechanism of Action
Mangostenone G exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating pro-apoptotic proteins such as BAX and caspases.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Comparison with Similar Compounds
Mangostenone G is unique among xanthones due to its specific prenylation pattern. Similar compounds include:
Alpha-mangostin: Another prenylated xanthone with potent anticancer and anti-inflammatory properties.
Gamma-mangostin: Known for its strong antioxidant activity.
Mangostanol: Exhibits similar pharmacological activities but differs in its structural features.
This compound stands out due to its distinct molecular structure and the specific biological activities it mediates.
Properties
Molecular Formula |
C23H22O6 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4,8,10-trihydroxy-9-(3-methylbut-2-enyl)-2-prop-1-en-2-yl-1,2-dihydrofuro[3,2-a]xanthen-11-one |
InChI |
InChI=1S/C23H22O6/c1-10(2)5-6-12-14(24)8-18-20(21(12)26)22(27)19-13-7-16(11(3)4)29-23(13)15(25)9-17(19)28-18/h5,8-9,16,24-26H,3,6-7H2,1-2,4H3 |
InChI Key |
SEGCUVJLNASWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C(=C3)O)OC(C4)C(=C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


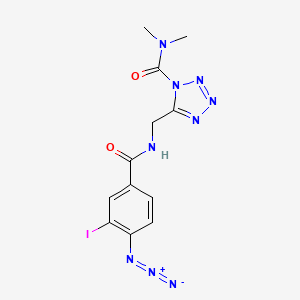
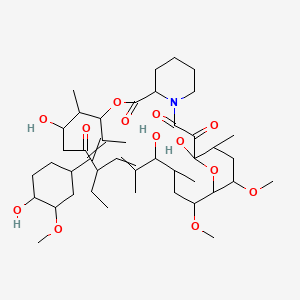
![(18S)-18-(hydroxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B10850246.png)

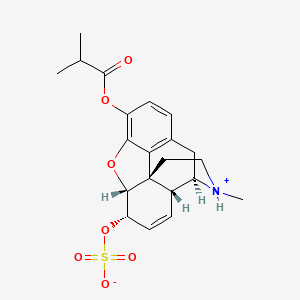
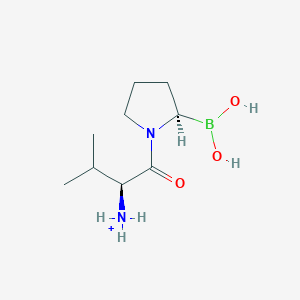
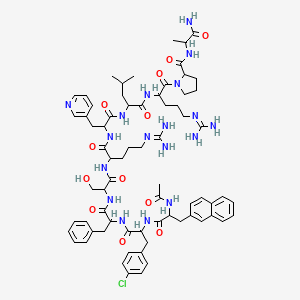

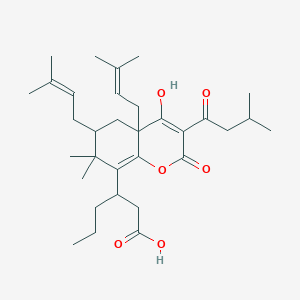
![(1R,9R,10R)-17-(cyclobutylmethyl)-4-(4-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-trien-4-yl]oxy}butoxy)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene](/img/structure/B10850314.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850319.png)
![(1R,12R,13R)-20-(cyclobutylmethyl)-7-thia-5,20-diazapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),5,9-tetraen-6-amine](/img/structure/B10850322.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850323.png)
![bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate](/img/structure/B10850326.png)
